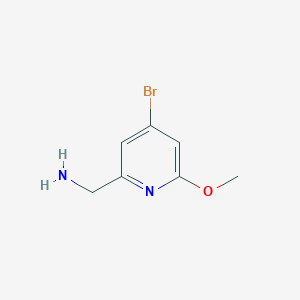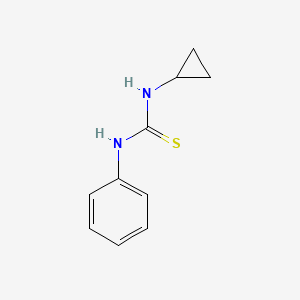
1-Cyclopropyl-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-phenylthiourea is an organosulfur compound with the molecular formula C10H12N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities . The compound features a cyclopropyl group and a phenyl group attached to the thiourea moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-phenylthiourea typically involves the reaction of cyclopropylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Cyclopropylamine+Phenyl isothiocyanate→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Cyclopropyl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The phenyl and cyclopropyl groups can undergo substitution reactions, introducing different functional groups into the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopropyl-3-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-phenylthiourea involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This competitive inhibition is crucial in controlling melanin production and has potential therapeutic applications in treating hyperpigmentation disorders .
Comparison with Similar Compounds
1-Cyclopropyl-3-phenylthiourea can be compared with other thiourea derivatives such as N-phenylthiourea and N-cyclohexylthiourea. While all these compounds share the thiourea core, their unique substituents confer different chemical and biological properties:
N-phenylthiourea: Known for its use as a tyrosinase inhibitor and in genetic taste testing.
N-cyclohexylthiourea: Exhibits different solubility and reactivity profiles compared to this compound.
The presence of the cyclopropyl group in this compound makes it more rigid and potentially more selective in its interactions with biological targets .
Properties
CAS No. |
77991-97-0 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-cyclopropyl-3-phenylthiourea |
InChI |
InChI=1S/C10H12N2S/c13-10(12-9-6-7-9)11-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,12,13) |
InChI Key |
HMRHSMXFUQAWTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)
![9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole](/img/structure/B14164800.png)
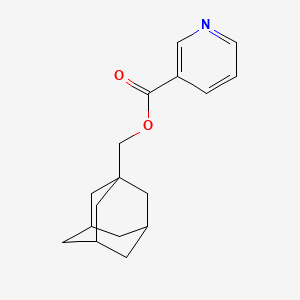
![2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B14164823.png)
![Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate](/img/structure/B14164831.png)
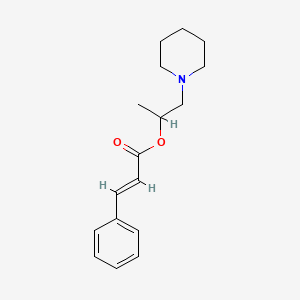


![(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B14164858.png)
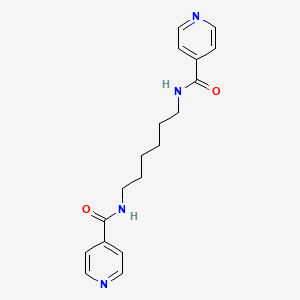
![2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14164871.png)
![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)
![N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide](/img/structure/B14164889.png)
